![molecular formula C6H4BrN3O B12957509 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one](/img/structure/B12957509.png)
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is an organic compound that belongs to the class of halogenated heterocycles It is characterized by a pyrazolo[4,3-b]pyridine core structure with a bromine atom at the 5-position and a keto group at the 3-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-methoxypyridine with hydrazine hydrate, followed by cyclization to form the pyrazolo[4,3-b]pyridine core . The reaction is usually carried out at elevated temperatures (around 100°C) for several hours to ensure complete cyclization.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. This may involve the use of continuous flow reactors and automated systems to ensure consistent production quality.
Análisis De Reacciones Químicas
Types of Reactions
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction Reactions: The keto group at the 3-position can participate in oxidation and reduction reactions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can undergo further cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include hydrazine hydrate, bromine, and various nucleophiles. Reaction conditions typically involve elevated temperatures and the use of solvents such as ethanol or methanol to facilitate the reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of 5-substituted pyrazolo[4,3-b]pyridin-3(2H)-one derivatives, while oxidation and reduction reactions can lead to different keto or hydroxyl derivatives.
Aplicaciones Científicas De Investigación
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a precursor for the synthesis of other valuable compounds
Mecanismo De Acción
The mechanism of action of 5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one involves its interaction with specific molecular targets and pathways. The bromine atom and the keto group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes and receptors, leading to modulation of biological pathways. Detailed studies are required to elucidate the exact molecular targets and mechanisms involved .
Comparación Con Compuestos Similares
Similar Compounds
- 5-Bromo-1H-pyrazolo[3,4-b]pyridine
- 3-Bromo-1H-pyrazolo[4,3-b]pyridine
- 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine
Uniqueness
5-Bromo-1H-pyrazolo[4,3-b]pyridin-3(2H)-one is unique due to its specific substitution pattern and the presence of both a bromine atom and a keto group. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various applications .
Propiedades
Fórmula molecular |
C6H4BrN3O |
|---|---|
Peso molecular |
214.02 g/mol |
Nombre IUPAC |
5-bromo-1,2-dihydropyrazolo[4,3-b]pyridin-3-one |
InChI |
InChI=1S/C6H4BrN3O/c7-4-2-1-3-5(8-4)6(11)10-9-3/h1-2H,(H2,9,10,11) |
Clave InChI |
UIZQJKBAKBVIIB-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC2=C1NNC2=O)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


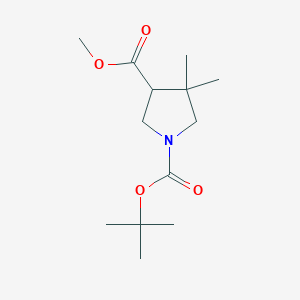

![2-Bromo-3H-imidazo[4,5-b]pyridine-5-carboxylic acid](/img/structure/B12957433.png)

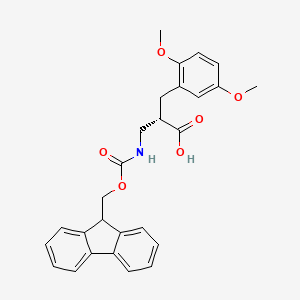

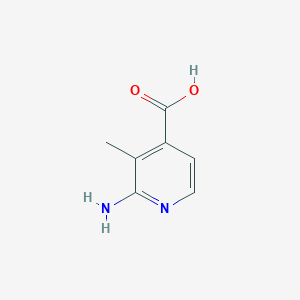
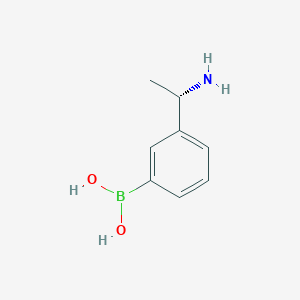
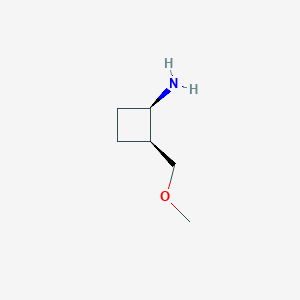



![Benzyl 5-methoxyspiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B12957515.png)
![2-(2-Phenylbenzo[d]oxazol-5-yl)ethan-1-amine hydrochloride](/img/structure/B12957519.png)
